

Theoretical Foundations and Computational Applications of Thioxothiazolidinone Structures: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

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For Researchers, Scientists, and Drug Development Professionals

The thioxothiazolidinone core, a sulfur-rich five-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns make it a privileged structure in the design of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the theoretical studies that have elucidated the structural features, reactivity, and biological potential of thioxothiazolidinone derivatives. It is intended to serve as a comprehensive resource for researchers engaged in the computational analysis and rational design of these compounds.

Core Molecular Structure and Tautomerism

The fundamental thioxothiazolidinone structure is 2-thioxothiazolidin-4-one, commonly known as rhodanine. Theoretical studies, primarily employing quantum chemical methods, have been crucial in understanding its electronic structure and potential for tautomerism. The presence of labile protons and multiple heteroatoms allows for the existence of different tautomeric forms, which can significantly influence the molecule's chemical behavior and biological interactions.

Semi-empirical and density functional theory (DFT) calculations have shown that for 2-thioxo-4-thiazolidinones, the thione form is generally more stable than the corresponding thiol tautomer.

[1] Quantum chemical calculations are essential for determining the relative stabilities of these tautomers and predicting their equilibrium constants.[1]

Computational Methodologies in Thioxothiazolidinone Research

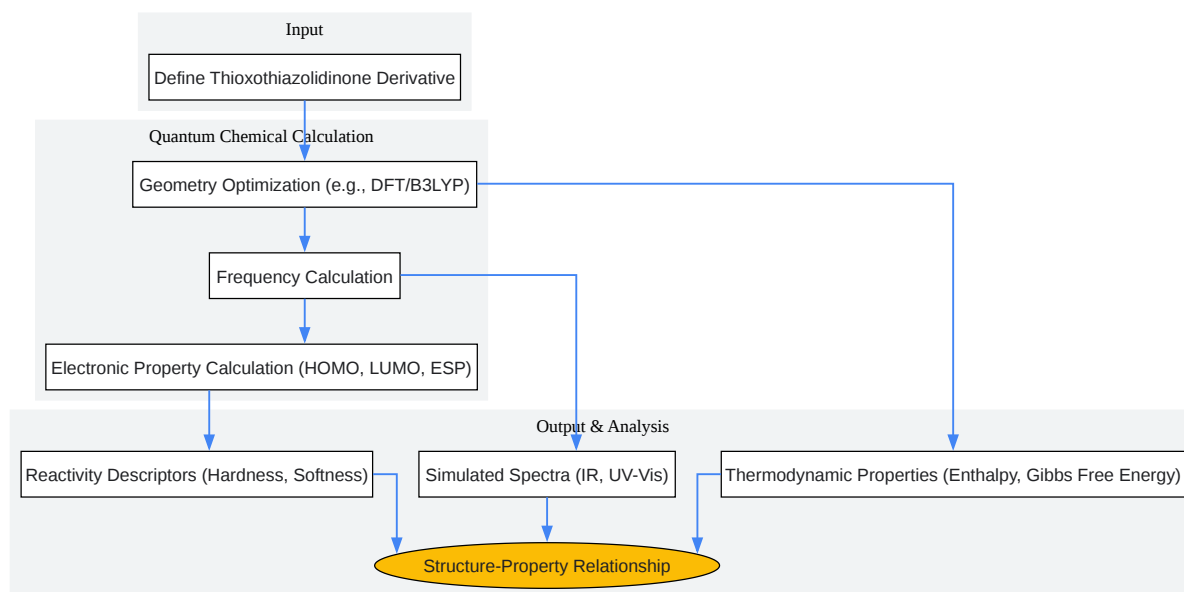
A variety of computational techniques are employed to investigate the properties of thioxothiazolidinone derivatives. These theoretical approaches provide insights that are often complementary to experimental data, guiding synthesis and biological evaluation.

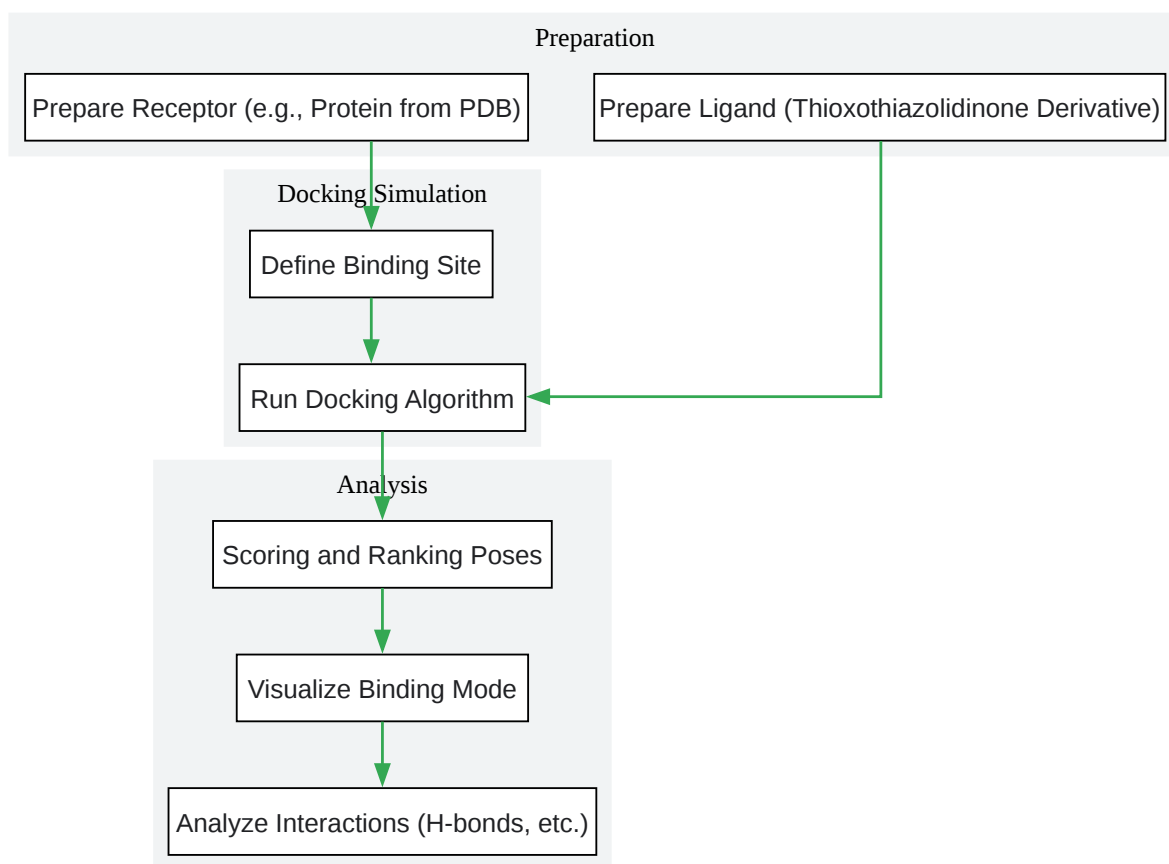
Quantum Chemical Calculations

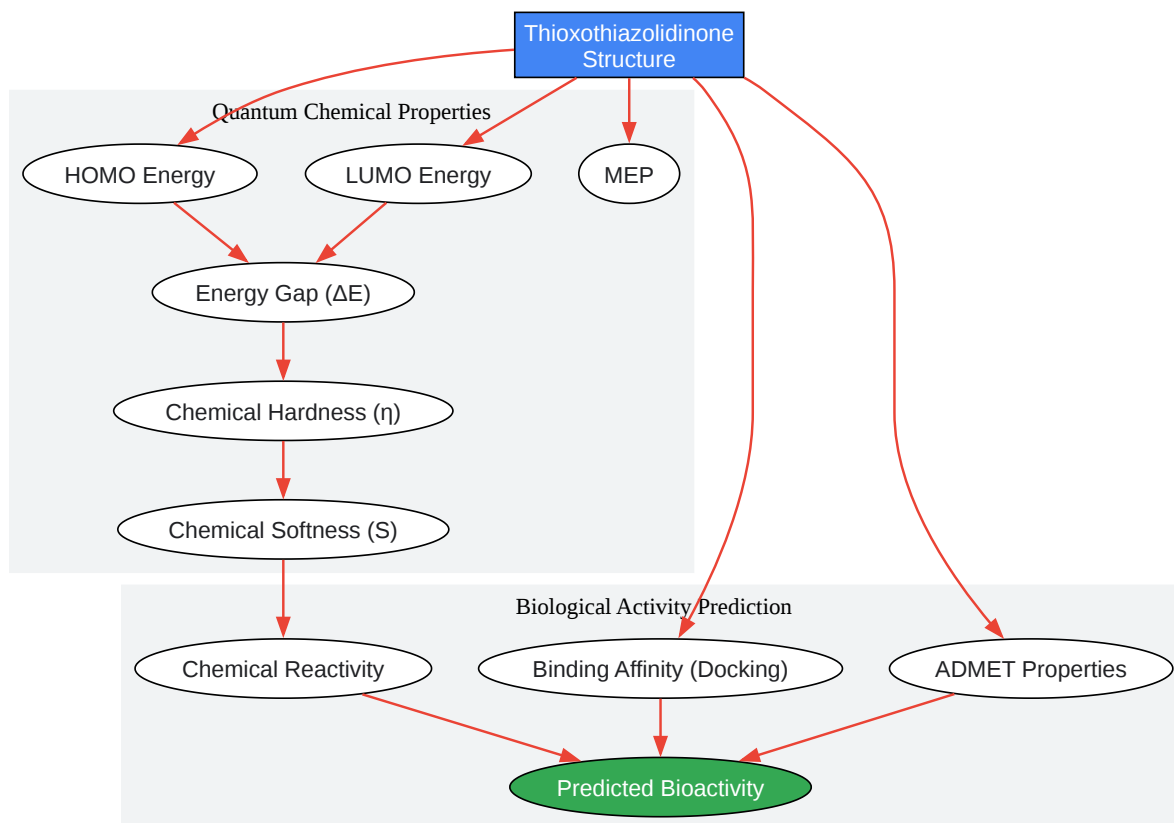
Quantum chemical methods are used to study the intrinsic properties of molecules in the gas phase or in solution.

- **Density Functional Theory (DFT):** This is the most widely used method for studying thioxothiazolidinones.[2][3][4] Functionals like B3LYP combined with basis sets such as 6-311G++(d,p) are commonly used to optimize molecular geometries and calculate electronic properties.[4] These calculations provide data on bond lengths, bond angles, dihedral angles, and the distribution of electron density.
- **Semi-empirical Methods:** Methods like AM1, MNDO, and PM5 offer a computationally less expensive alternative to DFT, particularly for larger molecules or for preliminary screening.[1] They are often used for calculating properties like pKa values and relative tautomer stabilities.[1]

The general workflow for a theoretical investigation using quantum chemistry is depicted below.







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